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Mal-amido-PEG5-acid CAS number and molecular weight

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Compound of Interest

Compound Name: Mal-amido-PEG5-acid

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Technical Guide: Mal-amido-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mal-amido-PEG5-acid**, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.

Core Data Presentation

Mal-amido-PEG5-acid is a polyethylene glycol (PEG)-based linker containing a maleimide group and a terminal carboxylic acid. The maleimide moiety readily reacts with thiol groups (such as those on cysteine residues of proteins), while the carboxylic acid can be activated to form a stable amide bond with primary amines. The PEG5 linker enhances solubility and provides spatial separation between conjugated molecules.[1][2]

It is important to distinguish between "Mal-amido-PEG5-acid" and the related compound "Mal-PEG5-acid," which lacks the amide group. This structural difference results in distinct chemical properties, as detailed below.



Property	Mal-amido-PEG5-acid	Mal-PEG5-acid
Synonyms	Maleimide-amido- pentaethylene glycol-acid	Maleimide-pentaethylene glycol-acid
CAS Number	Not definitively available in public databases	1286755-26-7[3][4][5]
Molecular Formula	C20H32N2O10	C17H27NO9
Molecular Weight	460.48 g/mol	389.40 g/mol
Key Functional Groups	Maleimide, Amide, Carboxylic Acid	Maleimide, Carboxylic Acid

Applications in Drug Development

Mal-amido-PEG5-acid is a critical tool in the development of targeted therapeutics and advanced biomedical materials.

- PROTACs (Proteolysis-Targeting Chimeras): This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition are crucial for the proper formation and stability of the ternary complex (E3 ligase - PROTAC - target protein).
- Antibody-Drug Conjugates (ADCs): The maleimide group allows for site-specific conjugation
 to cysteine residues on antibodies, while the carboxylic acid can be used to attach a
 cytotoxic payload, creating a targeted cancer therapeutic.
- Surface Modification: It can be used to modify the surfaces of biomedical devices and implants. The maleimide group can react with thiols on a device surface, creating a hydrophilic PEG coating that can improve biocompatibility and reduce the immune response.

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Mal-amido-PEG5-acid**.



Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Protein)

This protocol describes the conjugation of the maleimide group of **Mal-amido-PEG5-acid** to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

- Thiol-containing protein
- Mal-amido-PEG5-acid
- Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
- Purification system (e.g., gel filtration column, HPLC)

Procedure:

- Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are oxidized
 (forming disulfide bonds), they must be reduced. Add a 10-100 molar excess of TCEP to the
 protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must
 be removed before adding the maleimide reagent.
- Maleimide Reagent Preparation: Dissolve Mal-amido-PEG5-acid in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 μL).
- Conjugation Reaction: Add the Mal-amido-PEG5-acid stock solution to the protein solution.
 A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point.



- Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the excess, unreacted maleimide reagent and byproducts by purifying the conjugate using gel filtration, dialysis, HPLC, or FPLC.

Protocol 2: Carboxylic Acid Activation and Amine Coupling

This protocol details the conjugation of the carboxylic acid terminus of the PEG linker to a primary amine-containing molecule after the thiol-maleimide reaction has been performed.

Materials:

- Thiol-conjugated Mal-amido-PEG5-acid product from Protocol 3.1
- Amine-containing molecule (e.g., drug, fluorescent dye)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, HEPES, pH 7.2-8.0)

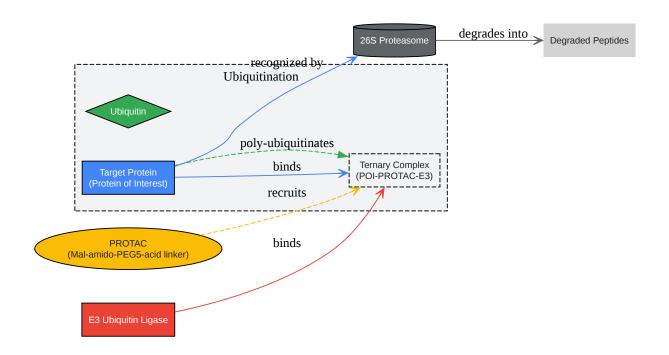
Procedure:

- Activation of Carboxylic Acid: Dissolve the thiol-conjugated product in the activation buffer.
- Add a 5-10 fold molar excess of both EDC and NHS (or Sulfo-NHS) to the solution.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a
 more stable NHS-ester intermediate.
- Amine Coupling: Dissolve the amine-containing molecule in the coupling buffer.
- Add the activated NHS-ester product to the amine-containing solution.



- Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Purification: Purify the final conjugate using an appropriate method such as dialysis, sizeexclusion chromatography, or HPLC to remove unreacted reagents.

Visualization of Pathways and Workflows PROTAC Signaling Pathway

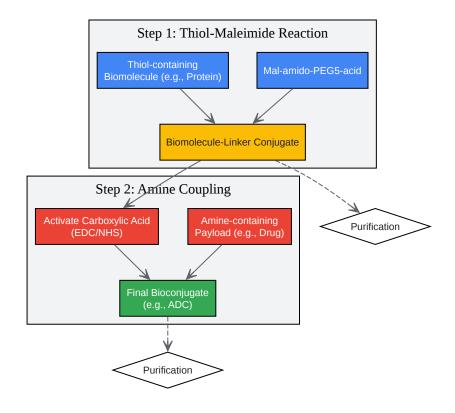


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Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation





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Caption: General workflow for a two-step bioconjugation.

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